molecular formula C4H5N3O2S B13104606 2-Acetyl-5-amino-1,2,4-thiadiazol-3(2H)-one

2-Acetyl-5-amino-1,2,4-thiadiazol-3(2H)-one

Cat. No.: B13104606
M. Wt: 159.17 g/mol
InChI Key: LOVJEPXFLQZOFI-UHFFFAOYSA-N
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Description

2-Acetyl-5-amino-1,2,4-thiadiazol-3(2H)-one is a heterocyclic compound that contains a thiadiazole ring. Thiadiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetyl-5-amino-1,2,4-thiadiazol-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the reaction of an acetylated precursor with a thiadiazole-forming reagent under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Acetyl-5-amino-1,2,4-thiadiazol-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding sulfoxides or sulfones.

    Reduction: Reduction of the thiadiazole ring.

    Substitution: Nucleophilic or electrophilic substitution reactions at the amino or acetyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas with a suitable catalyst.

    Substitution: Halogenating agents or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while substitution reactions could introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects.

    Industry: Utilized in the development of new materials or agricultural chemicals.

Mechanism of Action

The mechanism of action of 2-Acetyl-5-amino-1,2,4-thiadiazol-3(2H)-one involves its interaction with specific molecular targets. This could include binding to enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1,3,4-thiadiazole
  • 5-Acetyl-2-amino-1,3,4-thiadiazole
  • 1,2,4-Thiadiazol-3-one

Uniqueness

2-Acetyl-5-amino-1,2,4-thiadiazol-3(2H)-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other thiadiazoles.

Properties

Molecular Formula

C4H5N3O2S

Molecular Weight

159.17 g/mol

IUPAC Name

2-acetyl-5-amino-1,2,4-thiadiazol-3-one

InChI

InChI=1S/C4H5N3O2S/c1-2(8)7-4(9)6-3(5)10-7/h1H3,(H2,5,6,9)

InChI Key

LOVJEPXFLQZOFI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C(=O)N=C(S1)N

Origin of Product

United States

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